molecular formula C20H26N6O4 B2780579 8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Cat. No.: B2780579
M. Wt: 414.5 g/mol
InChI Key: BCWXIMFFQBZFRO-UHFFFAOYSA-N
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Description

The compound “8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione” is a type of oxopurine . It has a molecular formula of C20H26N6O4 . The compound has an average mass of 414.459 Da and a mono-isotopic mass of 414.20155 Da .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H26N6O4/c1-4-7-26-15(21-17-16(26)19(28)23(3)20(29)22(17)2)13-24-8-10-25(11-9-24)18(27)14-6-5-12-30-14/h5-6,12H,4,7-11,13H2,1-3H3 . This provides a detailed description of the compound’s molecular structure. For a visual representation, it’s best to use a molecular viewer tool with this InChI string.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular formula of C20H26N6O4 . It has an average mass of 414.459 Da and a mono-isotopic mass of 414.20155 Da . For more detailed physical and chemical properties, it’s recommended to refer to scientific literature or consult with a chemist.

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities, such as those involving piperazine derivatives and purine analogs, has been focused on synthesizing novel compounds for various applications. For instance, studies on polyamides containing uracil and adenine highlight the synthetic routes to integrate purine bases into polymers, offering insights into potential methodologies for synthesizing and modifying the compound (Hattori & Kinoshita, 1979).

Chemical Reactivity and Potential Applications

Explorations into the reactivity of similar compounds, such as the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, shed light on the potential for creating novel molecules with specific biological activities. These studies indicate the versatility of piperazine and furan derivatives in synthesizing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem & Youssef, 2011).

Luminescent Properties and Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents have been investigated, suggesting the potential for the compound to exhibit interesting photophysical properties. Such studies can inform the development of materials for optical applications or as probes in biological systems (Gan et al., 2003).

Therapeutic Potential and Biological Activity

Research on derivatives of piperazine and furanyl compounds, particularly those targeting specific receptors or biological pathways, demonstrates the potential therapeutic applications of these compounds. For example, novel diamino derivatives of triazolotriazine as potent and selective adenosine A2a receptor antagonists indicate the scope for developing new therapeutic agents based on modifications of the piperazine structure (Vu et al., 2004).

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-4-7-26-15(21-17-16(26)19(28)23(3)20(29)22(17)2)13-24-8-10-25(11-9-24)18(27)14-6-5-12-30-14/h5-6,12H,4,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWXIMFFQBZFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
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8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Reactant of Route 6
8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

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